molecular formula C26H18N4O6 B240883 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate

4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate

Cat. No. B240883
M. Wt: 482.4 g/mol
InChI Key: LMAVKFQWBQJQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate, also known as AOPP, is a chemical compound that has been widely studied for its potential applications in scientific research. AOPP belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to inhibit the activity of bacterial and fungal enzymes, as well as the activity of cancer-related enzymes. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has also been shown to modulate the activity of various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit a wide range of biochemical and physiological effects. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including drug-resistant strains. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has also been shown to exhibit anticancer activity against various cancer cell lines, including drug-resistant cell lines. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has several advantages for lab experiments, including its high purity, stability, and reproducibility. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate is also easily synthesized and can be obtained in large quantities. However, 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate include the development of new synthetic methods for 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate and its derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate may also be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Synthesis Methods

The synthesis of 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The first step is the synthesis of 4-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, which is obtained by the reaction of 4-hydroxybenzohydrazide with ethyl chloroformate. The intermediate compound is then reacted with 4-(4-acetoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid to obtain 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate.

Scientific Research Applications

4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate

Molecular Formula

C26H18N4O6

Molecular Weight

482.4 g/mol

IUPAC Name

[4-[5-[3-[5-(4-acetyloxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl] acetate

InChI

InChI=1S/C26H18N4O6/c1-15(31)33-21-10-6-17(7-11-21)23-27-29-25(35-23)19-4-3-5-20(14-19)26-30-28-24(36-26)18-8-12-22(13-9-18)34-16(2)32/h3-14H,1-2H3

InChI Key

LMAVKFQWBQJQKV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C4=NN=C(O4)C5=CC=C(C=C5)OC(=O)C

Origin of Product

United States

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